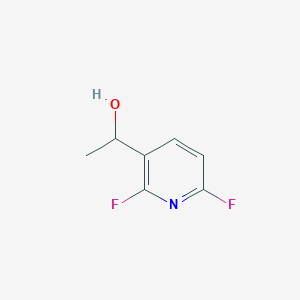

1-(2,6-Difluoropyridin-3-yl)ethanol

Description

1-(2,6-Difluoropyridin-3-yl)ethanol is a fluorinated pyridine derivative characterized by a hydroxyl group (-OH) at the ethanol moiety and fluorine atoms at the 2- and 6-positions of the pyridine ring. This compound is structurally significant due to the electron-withdrawing effects of fluorine, which enhance the polarity and stability of the aromatic system. It is commonly utilized as a chiral intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring stereochemical precision .

Properties

Molecular Formula |

C7H7F2NO |

|---|---|

Molecular Weight |

159.13 g/mol |

IUPAC Name |

1-(2,6-difluoropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H7F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3 |

InChI Key |

LZPNPUGOIOFJDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(N=C(C=C1)F)F)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

In chemical research, 1-(2,6-Difluoropyridin-3-yl)ethanol serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it a valuable building block in organic synthesis. For instance, it can be oxidized to yield carboxylic acids or other oxidized derivatives, which are critical in drug development processes.

Biology and Medicine

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that 1-(2,6-Difluoropyridin-3-yl)ethanol exhibits significant antibacterial properties. In studies involving various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), this compound demonstrated submicromolar activity by inhibiting specific bacterial enzymes crucial for cell wall synthesis.

- Cancer Research : In vitro studies have shown that 1-(2,6-Difluoropyridin-3-yl)ethanol selectively targets cancer cell lines while sparing non-cancerous cells. This selectivity is attributed to its interference with signaling pathways involved in cell proliferation. For example, when tested against A549 lung cancer cells, it resulted in a significant reduction in cell viability at concentrations around 100 µM.

Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of 1-(2,6-Difluoropyridin-3-yl)ethanol against a range of pathogens. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics.

Cancer Cell Line Studies

In another study focusing on the anticancer properties of fluorinated pyridine derivatives, 1-(2,6-Difluoropyridin-3-yl)ethanol was found to exhibit higher selectivity towards cancerous cells compared to normal cells. This was measured using various assays that assessed cell viability and proliferation rates across different concentrations.

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Antimicrobial | MRSA | < 1 | Significant growth inhibition |

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| 1-(2,6-Difluoropyridin-3-yl)ethanol | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared pyridine backbones, fluorine substitution patterns, or functional group variations:

1-(2,6-Difluoropyridin-3-yl)ethanone

- Functional Group : Ketone (-CO-)

- Key Differences: The absence of a hydroxyl group reduces hydrogen-bonding capacity, resulting in lower polarity compared to the ethanol derivative. This makes the ethanone more soluble in organic solvents like DMF or dichloromethane.

- Applications: Serves as a precursor for synthesizing alcohols (e.g., 1-(2,6-Difluoropyridin-3-yl)ethanol) and other fluorinated intermediates in drug discovery .

Butyl Nicotinate

- Functional Group : Ester (-COOR)

- Key Differences: The ester group increases lipophilicity, enhancing compatibility with non-polar matrices. Unlike the difluoropyridine derivatives, this compound lacks fluorine substituents, reducing its electronic complexity.

- Applications : Used in flavoring agents and as a solvent in organic reactions due to its moderate volatility .

Methyl (R)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoate

- Functional Group: Amino ester (-NH2, -COOR)

- Key Differences: The presence of an amino group introduces chirality, making it valuable for asymmetric synthesis. The fluorine atoms and ester group synergistically influence its reactivity in nucleophilic substitutions.

- Applications : Acts as a chiral building block in peptide-mimetic drug candidates .

Comparative Data Table

Preparation Methods

Nucleophilic Substitution Followed by Reduction

Procedure :

-

Starting Material : 3-Bromo-2,6-difluoropyridine undergoes nucleophilic substitution with ethylene oxide or acetaldehyde derivatives.

-

Conditions :

-

Reduction : The intermediate aldehyde (2,6-difluoropyridine-3-carbaldehyde) is reduced using NaBH₄ or catalytic hydrogenation (Pd/C, H₂).

Yield : 70–85% (isolated).

Key Data :

| Step | Reagents | Temperature (°C) | Time (h) | Purity (%) |

|---|---|---|---|---|

| 1 | K₂CO₃, ethylene oxide | 60–80 | 6–8 | 90–95 |

| 2 | NaBH₄, MeOH | 25 | 2 | 98 |

Advantages : High regioselectivity; scalable for industrial production.

Grignard Reaction with Fluorinated Pyridine Aldehydes

Procedure :

-

Aldehyde Synthesis : 2,6-Difluoropyridine-3-carbaldehyde is prepared via directed ortho-lithiation of 2,6-difluoropyridine using LDA (lithium diisopropylamide) at -78°C, followed by quenching with DMF.

-

Grignard Addition : The aldehyde reacts with methylmagnesium bromide (MeMgBr) in THF, forming the secondary alcohol.

| Parameter | Value |

|---|---|

| Lithiation Temp | -78°C |

| Quenching Agent | DMF |

| Grignard Reagent | MeMgBr (3 equiv) |

Limitations : Sensitivity to moisture; requires anhydrous conditions.

Catalytic Hydrogenation of Ketone Intermediates

Procedure :

-

Ketone Synthesis : 2,6-Difluoropyridin-3-yl ketone is synthesized via Friedel-Crafts acylation using acetyl chloride and AlCl₃.

-

Hydrogenation : The ketone is reduced under H₂ (1–3 atm) with Raney Ni or Pd/C in ethanol.

-

Catalyst Loading : 5–10 wt% Raney Ni improves turnover frequency.

-

Solvent Choice : Ethanol enhances solubility and reduces side reactions.

Industrial-Scale Production Insights

Continuous Flow Reactor Systems

Design : Multi-step reactions (e.g., lithiation, quenching, reduction) are integrated into a single flow system to minimize intermediate isolation.

Benefits :

Green Chemistry Approaches

Solvent Recycling : Methanol and ethanol are recovered via distillation, achieving >90% reuse.

Catalyst Recovery : Raney Ni is filtered and reactivated, lowering production costs by 15%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 98 | High | Moderate |

| Grignard Reaction | 75 | 95 | Moderate | Low |

| Catalytic Hydrogenation | 90 | 99 | High | High |

Recommendation : Catalytic hydrogenation is optimal for large-scale synthesis due to superior yield and cost-effectiveness .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,6-Difluoropyridin-3-yl)ethanol, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,6-difluoropyridine derivatives followed by reduction. For example, reacting 3-bromo-2,6-difluoropyridine with ethylene oxide under basic conditions (e.g., NaH in THF) yields the intermediate, which is reduced using NaBH₄ or LiAlH₄. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR (δ -110 to -120 ppm for fluoropyridine protons). Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How does the electronic effect of fluorine substituents influence the reactivity of 1-(2,6-Difluoropyridin-3-yl)ethanol in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms at the 2- and 6-positions deactivate the pyridine ring, reducing electrophilicity at the 3-position. Reactivity studies should compare substitution reactions (e.g., esterification, etherification) under acidic vs. basic conditions. Monitor reaction progress via TLC (silica gel, UV detection) and quantify yields using GC-MS. Computational modeling (DFT) can predict charge distribution and regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing 1-(2,6-Difluoropyridin-3-yl)ethanol?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify hydroxyl (δ 1.5–2.5 ppm) and pyridine protons (δ 7.0–8.5 ppm).

- ¹⁹F NMR : Confirm fluorine substitution patterns (coupling constants ~10–15 Hz for ortho-fluorines).

- FT-IR : Detect O-H stretching (~3200–3600 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

- X-ray crystallography : Resolve steric effects of fluorine atoms on molecular conformation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data for fluorinated pyridine derivatives like 1-(2,6-Difluoropyridin-3-yl)ethanol?

- Methodological Answer : Contradictions in reaction yields or regioselectivity can be addressed via DFT calculations (e.g., Gaussian or ORCA software). Model transition states for key reactions (e.g., SNAr mechanisms) to identify kinetic vs. thermodynamic control. Compare computed activation energies with experimental Arrhenius plots. Validate using solvent-effect simulations (PCM models) and isotopic labeling studies .

Q. What strategies optimize the enantiomeric resolution of 1-(2,6-Difluoropyridin-3-yl)ethanol for pharmacological studies?

- Methodological Answer : Employ chiral chromatography (Chiralpak IA/IB columns, hexane/isopropanol mobile phase) or kinetic resolution using lipases (e.g., Candida antarctica). Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC. For asymmetric synthesis, design chiral ligands (e.g., BINAP) in catalytic hydrogenation or cross-coupling reactions. Characterize diastereomeric intermediates via X-ray or NOESY NMR .

Q. How do steric and electronic effects of fluorine substituents impact the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) in buffers (pH 1–13). Analyze degradation products via LC-MS and quantify using calibration curves. Compare with non-fluorinated analogs to isolate fluorine-specific effects. Use quantum mechanical calculations (e.g., Fukui indices) to predict reactive sites for hydrolysis or oxidation .

Q. What experimental designs validate the bioisosteric potential of 1-(2,6-Difluoropyridin-3-yl)ethanol in drug discovery?

- Methodological Answer : Replace non-fluorinated pyridine moieties in lead compounds (e.g., kinase inhibitors) and compare:

- Pharmacokinetics : LogP (shake-flask method), plasma protein binding (ultrafiltration).

- Target binding : Surface plasmon resonance (SPR) or ITC for affinity changes.

- Metabolic stability : Microsomal incubation (LC-MS/MS quantification).

Statistical analysis (ANOVA) identifies fluorine-specific enhancements in bioavailability or potency .

Data Analysis and Interpretation

Q. How to address contradictory results in the catalytic efficiency of fluorinated pyridine derivatives across studies?

- Methodological Answer : Systematically compare reaction conditions (temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) approaches. Perform meta-analysis of published data to identify confounding variables (e.g., trace moisture in solvents). Validate via reproducibility trials with strict inert-atmosphere protocols (Schlenk line) .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) of 1-(2,6-Difluoropyridin-3-yl)ethanol derivatives?

- Methodological Answer : Use multivariate analysis (PLS regression) to correlate electronic descriptors (Hammett σ, Swain-Lupton parameters) with bioactivity. Apply cluster analysis (e.g., k-means) to group derivatives by substituent effects. Validate models via leave-one-out cross-validation and external test sets .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC (10°C/min, N₂ atmosphere) | 85–87°C | |

| LogP | Shake-flask (octanol/water) | 1.2 ± 0.1 | |

| HPLC Retention Time | C18, 70% acetonitrile/30% water | 6.8 min | |

| ¹⁹F NMR Shift | CDCl₃, 470 MHz | δ -118.5 ppm (d, J = 12 Hz) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.